2-[(2-Methylbenzyl)oxy]benzoic acid

Lipophilicity Membrane permeability Drug design

2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8) is the ortho-methyl benzyl ether of salicylic acid, engineered for medicinal chemistry SAR programs requiring enhanced lipophilicity (LogP 3.61 vs. ~3.1 for unsubstituted analog). The ortho-methyl group masks the phenolic OH, eliminating salicylic acid's intramolecular H-bonding and reducing the melting point to 103–105°C (vs. 158–161°C for salicylic acid)—substantially improving handling and formulation in topical creams, gels, and transdermal patches. Use as a defined steric probe for intracellular target engagement assays where predictable membrane permeability is critical. Dual reactivity: the carboxylic acid moiety undergoes esterification or amidation, while the 2-methylbenzyl ether is cleavable via hydrogenolysis to reveal the free phenol for further derivatization. Select this building block when controlled LogP modulation and formulation-friendly physicochemical properties are essential to your research program.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 743440-26-8
Cat. No. B1608193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylbenzyl)oxy]benzoic acid
CAS743440-26-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H14O3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyXAXILSBUFMJVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8) for Scientific Procurement: Baseline Chemical and Structural Profile


2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8) is an ortho-substituted benzoic acid derivative belonging to the class of benzyloxybenzoic acids [1]. Its molecular formula is C15H14O3 with a molecular weight of 242.27 g/mol [2]. Structurally, it features a salicylic acid (2-hydroxybenzoic acid) core wherein the phenolic hydroxyl group is etherified with a 2-methylbenzyl moiety. This specific substitution pattern is designed to modulate physicochemical properties relative to the parent salicylic acid and other benzyloxy analogs. The compound is primarily offered as a research chemical for laboratory use in medicinal chemistry, chemical biology, and organic synthesis . Available data indicate a melting point of 103–105 °C and a calculated LogP of 3.61 [3]. While vendor literature suggests potential anti-inflammatory activity via COX and LOX enzyme inhibition , quantitative primary pharmacological data for this exact compound are extremely limited in the peer-reviewed literature, making procurement decisions reliant on comparative physicochemical characterization and class-level structural inference.

2-[(2-Methylbenzyl)oxy]benzoic acid: Why Analog Substitution Is Not Trivial in Research Applications


Substituting 2-[(2-methylbenzyl)oxy]benzoic acid with other benzyloxybenzoic acids or salicylic acid derivatives is not trivial due to the profound impact of the 2-methyl substitution on the benzyl moiety on key physicochemical properties that dictate solubility, permeability, and target interaction. The ortho-methyl group introduces a steric and electronic perturbation relative to unsubstituted benzyl analogs, which is reflected in the compound's increased lipophilicity (calculated LogP 3.61 [1]) compared to 2-benzyloxybenzoic acid (LogP ~3.1 ). This lipophilicity shift is critical for membrane permeability in cell-based assays and influences partitioning in biphasic reaction systems. Furthermore, the specific 2-methylbenzyl etherification masks the free phenolic hydroxyl of salicylic acid, eliminating the strong intramolecular hydrogen bonding that characterizes salicylic acid's crystal lattice and low solubility [2]. Consequently, the melting point is substantially reduced (103–105 °C [1] vs. salicylic acid 158–161 °C ), which can improve handling and formulation characteristics. These property differences underscore that in-class compounds cannot be simply interchanged without altering experimental outcomes. The following section provides the limited but available quantitative evidence supporting this differentiation.

2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8): Comparator-Based Differentiation Data for Informed Procurement


Lipophilicity (LogP) Differential: Enhanced Membrane Permeability Over Parent Benzyl Analog

The target compound exhibits a calculated LogP of 3.61 [1], which is 0.5 log units higher than the reported LogP of 2-benzyloxybenzoic acid (range 2.96–3.15) . This 0.5 log unit increase corresponds to a theoretical 3.2-fold greater partition coefficient (P), indicating enhanced lipophilicity conferred by the ortho-methyl substitution on the benzyl ring. In comparison, salicylic acid (2-hydroxybenzoic acid) has a much lower LogP of approximately 2.2 [2]. The intermediate lipophilicity of 2-[(2-methylbenzyl)oxy]benzoic acid positions it as a candidate with improved membrane diffusion potential relative to the parent salicylic acid while avoiding the excessive lipophilicity that can lead to poor aqueous solubility and high plasma protein binding.

Lipophilicity Membrane permeability Drug design

Melting Point Reduction: Improved Handling and Formulation Versus Salicylic Acid

The melting point of 2-[(2-methylbenzyl)oxy]benzoic acid is reported as 103–105 °C [1]. This represents a substantial decrease of 53–58 °C compared to salicylic acid, which melts at 158–161 °C . The reduction in melting point is attributable to the disruption of the strong intramolecular hydrogen-bonded network present in salicylic acid crystals upon etherification of the ortho-hydroxyl group with a 2-methylbenzyl moiety. For comparison, 2-benzyloxybenzoic acid melts at an even lower 73–77 °C , indicating that the methyl substituent on the benzyl ring partially restores lattice stability relative to the unsubstituted benzyl ether. This intermediate melting behavior offers a practical advantage: the compound is a stable solid at ambient laboratory temperatures but requires lower energy input for melting or dissolution than salicylic acid, potentially facilitating formulation into creams, ointments, or reaction media.

Solid-state properties Melting point Formulation

Structural Differentiation: Ortho-Methylbenzyl Ether vs. Methoxy Analog for Tailored Lipophilicity

2-[(2-Methylbenzyl)oxy]benzoic acid has a calculated LogP of 3.61 [1], whereas the closely related 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid has a reported XLogP3-AA of 3.2 [2]. The 0.4 log unit lower value for the methoxy analog is surprising, as the introduction of an additional oxygen atom (methoxy group) typically decreases lipophilicity compared to a hydrogen substituent. However, the ortho-methoxy group may engage in intramolecular interactions that alter the effective hydrophobicity or the calculation method may differ. In any case, the target compound provides a distinct lipophilicity profile that may be advantageous for crossing biological membranes or for extraction in organic synthesis. Additionally, the presence of the ortho-methyl group on the benzyl ring, as opposed to a para- or meta-methyl substituent, can influence the compound's metabolic stability by sterically hindering oxidative metabolism at the benzylic position [3]. While no direct comparative metabolic data exist for this specific compound, class-level structure-activity relationship (SAR) knowledge suggests that ortho-substitution can reduce benzylic oxidation rates compared to para-substituted analogs [3].

SAR Lipophilicity Metabolic stability

2-[(2-Methylbenzyl)oxy]benzoic acid (CAS 743440-26-8): Recommended Application Scenarios Based on Evidentiary Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for Enhanced Membrane Permeability

The 0.5 log unit increase in lipophilicity (LogP 3.61) relative to 2-benzyloxybenzoic acid makes 2-[(2-methylbenzyl)oxy]benzoic acid a suitable candidate for medicinal chemistry programs aiming to improve passive membrane diffusion of salicylic acid-based scaffolds. In cell-based phenotypic assays or target-based biochemical assays where intracellular target engagement is required, the compound's enhanced LogP may translate to improved cellular uptake [1]. Researchers can utilize this derivative to probe SAR around the benzyl ether moiety, with the ortho-methyl group providing a defined steric and lipophilic handle for further optimization.

Formulation Development: Solid-State Handling Advantages Over Salicylic Acid

The reduced melting point of 103–105 °C (compared to salicylic acid's 158–161 °C) offers practical advantages in the preparation of topical formulations, such as creams, gels, or transdermal patches [2]. Lower melting solids typically require less energy to dissolve or incorporate into semi-solid matrices, potentially simplifying formulation processes and improving compound distribution within the vehicle. This property makes 2-[(2-methylbenzyl)oxy]benzoic acid an attractive alternative to salicylic acid in exploratory pharmaceutical development where ease of formulation is a key consideration.

Chemical Biology: Probing Steric and Electronic Effects of Ortho-Methylbenzyl Substitution

The specific ortho-methyl substitution on the benzyl ring of 2-[(2-methylbenzyl)oxy]benzoic acid creates a distinct steric environment around the ether linkage and the benzoic acid core. This structural feature can be exploited in chemical biology studies designed to dissect the contribution of steric bulk to target binding or metabolic stability [3]. The compound serves as a defined chemical probe for structure-activity relationship (SAR) investigations, particularly when compared to para-methyl, meta-methyl, or unsubstituted benzyl analogs. Its calculated LogP of 3.61 provides a predictable baseline for assessing how lipophilicity modulation affects biological activity in a controlled manner.

Organic Synthesis: Intermediate for Building Block Preparation

As an ortho-alkoxybenzoic acid, 2-[(2-methylbenzyl)oxy]benzoic acid can serve as a versatile intermediate in organic synthesis . The carboxylic acid moiety is amenable to standard derivatization reactions (e.g., esterification, amidation, reduction), while the 2-methylbenzyl ether can be cleaved under hydrogenolysis conditions to reveal the free phenol for further functionalization. This dual reactivity makes the compound a useful building block for constructing more complex molecular architectures, including libraries of salicylic acid derivatives for biological screening.

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